molecular formula C10H11NO3 B12574587 2-Methyl-4-(2-nitrovinyl)anisole CAS No. 343569-92-6

2-Methyl-4-(2-nitrovinyl)anisole

Cat. No.: B12574587
CAS No.: 343569-92-6
M. Wt: 193.20 g/mol
InChI Key: LAMXEJOXLDYCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-nitrovinyl)anisole is an organic compound with the molecular formula C10H11NO3 It is a derivative of anisole, characterized by the presence of a nitrovinyl group at the 4-position and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-nitrovinyl)anisole typically involves the nitration of 2-methyl-4-vinylanisole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:

    Nitration: 2-Methyl-4-vinylanisole is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the vinyl position.

    Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-nitrovinyl)anisole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) can be used for bromination.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-Methyl-4-(2-nitrovinyl)anisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-nitrovinyl)anisole involves its interaction with molecular targets through its functional groups. The nitrovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution, nucleophilic addition, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-β-nitrostyrene: Similar structure with a methoxy group at the 4-position and a nitrovinyl group.

    2-Methyl-4-(trans-2-nitro-vinyl)-anisole: A stereoisomer with a trans configuration of the nitrovinyl group.

    Anisole derivatives: Various compounds with different substituents on the anisole ring.

Uniqueness

2-Methyl-4-(2-nitrovinyl)anisole is unique due to the specific positioning of the methyl and nitrovinyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

343569-92-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-2-methyl-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO3/c1-8-7-9(5-6-11(12)13)3-4-10(8)14-2/h3-7H,1-2H3

InChI Key

LAMXEJOXLDYCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

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